N-cyclopropylbicyclo[2.2.1]heptan-2-amine
CAS No.:
Cat. No.: VC17779111
Molecular Formula: C10H17N
Molecular Weight: 151.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17N |
|---|---|
| Molecular Weight | 151.25 g/mol |
| IUPAC Name | N-cyclopropylbicyclo[2.2.1]heptan-2-amine |
| Standard InChI | InChI=1S/C10H17N/c1-2-8-5-7(1)6-10(8)11-9-3-4-9/h7-11H,1-6H2 |
| Standard InChI Key | IBNQCEZXFFVEOB-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1NC2CC3CCC2C3 |
Introduction
Structural Characteristics and Molecular Properties
N-Cyclopropylbicyclo[2.2.1]heptan-2-amine features a bicyclo[2.2.1]heptane core, a norbornane derivative with two fused cyclohexane rings in a boat conformation. The cyclopropyl group attached to the amine nitrogen introduces angular strain, enhancing ligand-receptor binding specificity by restricting conformational flexibility . Key molecular properties include:
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₁₇N |
| Molecular weight | 151.25 g/mol |
| IUPAC name | N-cyclopropylbicyclo[2.2.1]heptan-2-amine |
| Topological polar surface area | 12 Ų (indicating moderate blood-brain barrier permeability) |
The bicyclic framework’s rigidity optimizes interactions with hydrophobic pockets in target proteins, such as CXCR2’s binding site .
Synthetic Methodologies
Core Scaffold Construction
The bicyclo[2.2.1]heptane core is synthesized via a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrogenation to yield norbornane. Subsequent functionalization involves:
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Amine Introduction: Reductive amination of norbornan-2-one using ammonium acetate and sodium cyanoborohydride.
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Cyclopropanation: Reaction of the primary amine with 1,2-dibromoethane under basic conditions to form the cyclopropyl moiety .
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to enhance yield (≥85%) and purity (≥99%). Catalytic hydrogenation replaces stoichiometric reagents, reducing waste generation.
Biological Activity and Mechanism of Action
CXCR2 Antagonism
N-Cyclopropylbicyclo[2.2.1]heptan-2-amine serves as a precursor to squaramide-based CXCR2 antagonists (e.g., compound 2e) . These derivatives inhibit CXCR2-mediated signaling, which is implicated in tumor metastasis. Key pharmacological data include:
| Parameter | Value (Compound 2e) |
|---|---|
| CXCR2 IC₅₀ | 48 nM |
| CXCR1/CXCR2 selectivity | 60.4 (CXCR1 IC₅₀ = 2.9 µM) |
| Anti-metastatic efficacy (CFPAC1 cells) | 78% inhibition at 10 µM |
Metabolic Stability
The compound exhibits high stability in biological matrices:
| Matrix | Half-life (h) |
|---|---|
| Simulated gastric fluid | >24 |
| Human plasma | >24 |
| Rat liver microsomes | 1.2 |
Pharmacokinetic Profile
In vivo studies in rats demonstrate favorable pharmacokinetics for derivatives:
| Parameter | Value (10 mg/kg oral dose) |
|---|---|
| Cₘₐₓ | 2863 ng/mL |
| T₁/₂ | 2.58 h |
| AUC₀–∞ | 12,345 ng·h/mL |
These properties support twice-daily dosing regimens in therapeutic applications .
Structural Analogues and Structure-Activity Relationships
Impact of Substituents
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Cyclopropyl vs. Methyl Groups: Cyclopropyl derivatives exhibit 5-fold higher CXCR2 affinity than trimethylated analogs due to reduced steric hindrance .
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Bicyclic Scaffold Enlargement: Expanding the bicyclo[2.2.1]heptane to bicyclo[3.2.1]octane decreases IC₅₀ from >100 µM to 5.5 µM .
Comparison with NMDA Receptor Antagonists
Memantine analogues derived from this scaffold show NMDA receptor antagonism (IC₅₀ > 150 µM) with lower neurotoxicity at therapeutic concentrations (1 µM) .
Therapeutic Applications
Oncology
CXCR2 antagonists derived from this compound inhibit pancreatic cancer metastasis by blocking interleukin-8 (IL-8) signaling .
Neurodegenerative Diseases
Memantine-like derivatives are under investigation for Alzheimer’s disease, demonstrating neuroprotection at nanomolar concentrations.
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